molecular formula C7H3BrFNO4 B3162773 2-Bromo-3-fluoro-5-nitrobenzoic acid CAS No. 881415-28-7

2-Bromo-3-fluoro-5-nitrobenzoic acid

Cat. No.: B3162773
CAS No.: 881415-28-7
M. Wt: 264.00 g/mol
InChI Key: XGJPTVHVNJGCLJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4. This compound is characterized by the presence of bromine, fluorine, and nitro substituents on a benzoic acid core. It is widely used in various chemical reactions and has significant applications in scientific research.

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of this compound typically begins with the nitration of 2-bromo-5-fluorobenzoic acid.

    Purification: The reaction mixture is then poured into an ice-water mixture and extracted with ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Sulfuric acid and nitric acid.

    Reduction: Iron powder and acetic acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-5-nitrobenzoic acid primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromo, fluoro, and nitro) on the benzene ring makes it highly reactive in substitution reactions. The nitro group, in particular, activates the ring towards nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-fluoro-5-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-fluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPTVHVNJGCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290577
Record name 2-Bromo-3-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881415-28-7
Record name 2-Bromo-3-fluoro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881415-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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